![molecular formula C17H14F6N2O B12563968 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea CAS No. 192049-23-3](/img/structure/B12563968.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea is a compound known for its unique chemical structure and properties It features two aromatic rings substituted with trifluoromethyl and dimethyl groups, connected by a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2,6-dimethylaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for bromination reactions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .
科学研究应用
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound serves as a catalyst or catalyst precursor in various organic transformations, including hydrogenation and cross-coupling reactions.
Material Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea exerts its effects involves its ability to participate in hydrogen bonding and electronic interactions. The trifluoromethyl groups enhance the electron-withdrawing capacity of the aromatic rings, influencing the reactivity and stability of the compound. The urea linkage allows for hydrogen bonding, which can stabilize transition states and intermediates in catalytic processes .
相似化合物的比较
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is similar in structure but contains a thiourea linkage instead of a urea linkage.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(3,4-dichlorophenyl)urea: This compound features a dichlorophenyl group instead of a dimethylphenyl group, which alters its chemical properties and reactivity.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in the development of new catalysts and materials with tailored properties .
属性
CAS 编号 |
192049-23-3 |
|---|---|
分子式 |
C17H14F6N2O |
分子量 |
376.30 g/mol |
IUPAC 名称 |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C17H14F6N2O/c1-9-4-3-5-10(2)14(9)25-15(26)24-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h3-8H,1-2H3,(H2,24,25,26) |
InChI 键 |
LRQLVLDETNDJEP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


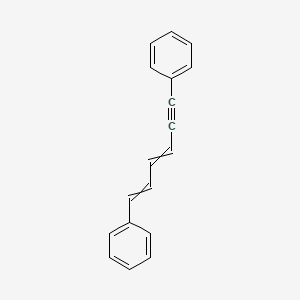

![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
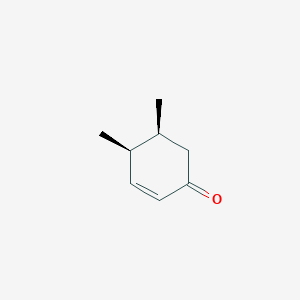
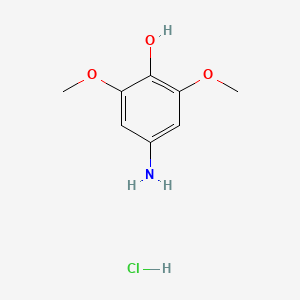
![1H-Pyrrole, 1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12563909.png)

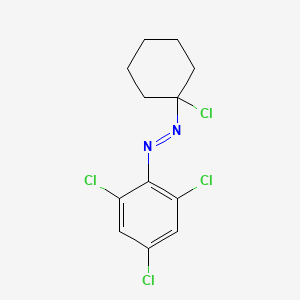
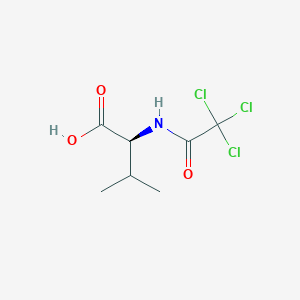


![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, phenylmethyl ester](/img/structure/B12563964.png)
